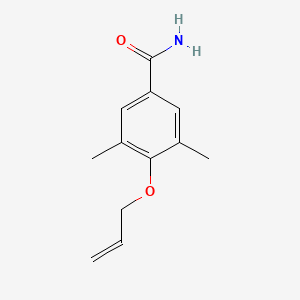
N~1~,N~2~-Diphenylhydrazine-1,2-dicarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~1~,N~2~-diphenyl-1,2-hydrazinedicarboxamide is a chemical compound with the molecular formula C14H14N4O2. It is known for its unique structure, which includes two phenyl groups attached to a hydrazine backbone. This compound is used in various scientific research applications due to its interesting chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~2~-diphenyl-1,2-hydrazinedicarboxamide typically involves the reaction of hydrazine with diphenyl isocyanate under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and other side reactions. The product is then purified using recrystallization techniques to obtain a high-purity compound .
Industrial Production Methods
Industrial production of N1,N~2~-diphenyl-1,2-hydrazinedicarboxamide follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous monitoring of reaction conditions to ensure consistent product quality. The final product is subjected to rigorous quality control tests to meet industry standards .
Analyse Des Réactions Chimiques
Types of Reactions
N~1~,N~2~-diphenyl-1,2-hydrazinedicarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The phenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Substitution reactions often require catalysts and specific solvents to proceed efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenyl oxides, while reduction can produce hydrazine derivatives .
Applications De Recherche Scientifique
N~1~,N~2~-diphenyl-1,2-hydrazinedicarboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of polymers and other industrial chemicals.
Mécanisme D'action
The mechanism of action of N1,N~2~-diphenyl-1,2-hydrazinedicarboxamide involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with biological molecules, affecting their function. The exact pathways and targets are still under investigation, but it is believed to interfere with cellular processes at the molecular level .
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N’-diphenylhydrazine: Similar structure but lacks the carboxamide groups.
1,2-diphenylhydrazine: Similar backbone but different functional groups.
N,N’-dicarbamoylhydrazine: Similar functional groups but different overall structure.
Uniqueness
N~1~,N~2~-diphenyl-1,2-hydrazinedicarboxamide is unique due to its combination of phenyl and carboxamide groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various research and industrial applications .
Propriétés
Numéro CAS |
2937-77-1 |
|---|---|
Formule moléculaire |
C14H14N4O2 |
Poids moléculaire |
270.29 g/mol |
Nom IUPAC |
1-phenyl-3-(phenylcarbamoylamino)urea |
InChI |
InChI=1S/C14H14N4O2/c19-13(15-11-7-3-1-4-8-11)17-18-14(20)16-12-9-5-2-6-10-12/h1-10H,(H2,15,17,19)(H2,16,18,20) |
Clé InChI |
CAFPBXHDHCAAHE-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)NC(=O)NNC(=O)NC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-(diethylamino)-2-{(E)-[(3-mercapto-5-phenyl-4H-1,2,4-triazol-4-yl)imino]methyl}phenol](/img/structure/B12001629.png)

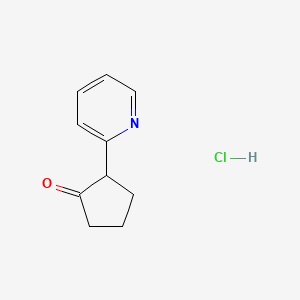
![methyl 2-amino-4-(2-chlorophenyl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carboxylate](/img/structure/B12001647.png)
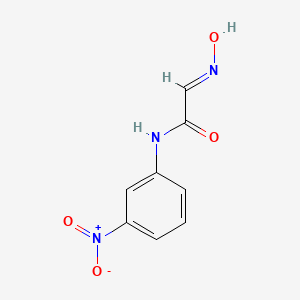
![4-{[(E)-(5-bromo-2-hydroxyphenyl)methylidene]amino}-5-(2,4-dichlorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B12001661.png)
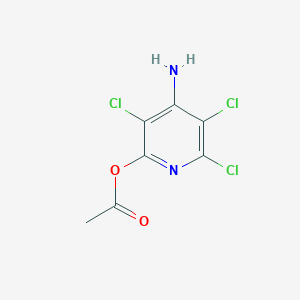


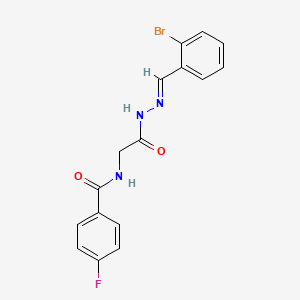

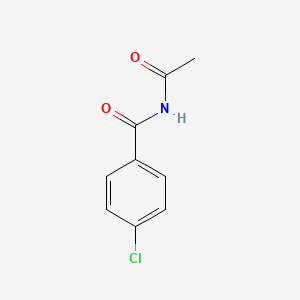
![5-(2,4-dichlorophenyl)-4-({(E)-[4-(dimethylamino)phenyl]methylidene}amino)-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B12001719.png)
